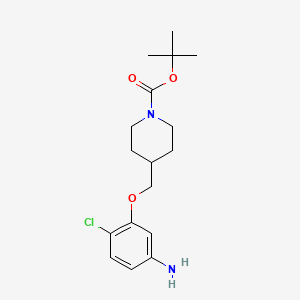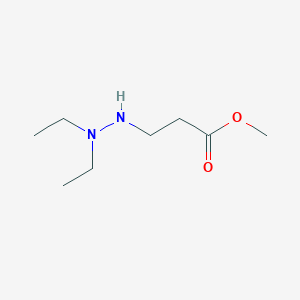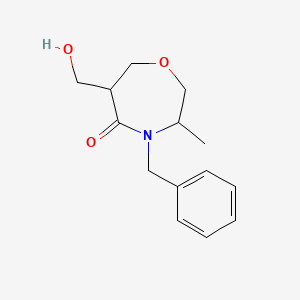
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. The structure of this compound includes a seven-membered oxazepane ring, which is a rare and interesting feature in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable epoxide to form the oxazepane ring. The reaction typically requires a catalyst such as indium(III) chloride and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazepane ring can be reduced to a piperidine ring using hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Benzyl-6-carboxy-3-methyl-1,4-oxazepan-5-one.
Reduction: 4-Benzyl-6-(hydroxymethyl)-3-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazepane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-6-hydroxy-2-mercaptopyrimidine: Another heterocyclic compound with a benzyl group and hydroxyl functionality.
4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine: A compound with similar structural features but different heterocyclic ring systems.
Uniqueness
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is unique due to its seven-membered oxazepane ring, which is less common compared to five- or six-membered rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C14H19NO3/c1-11-9-18-10-13(8-16)14(17)15(11)7-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 |
InChI Key |
ZIOHWWJZCYCTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(C(=O)N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


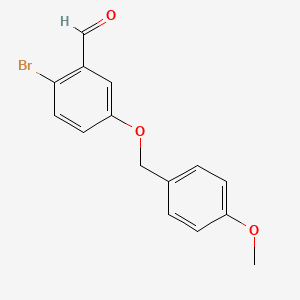
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
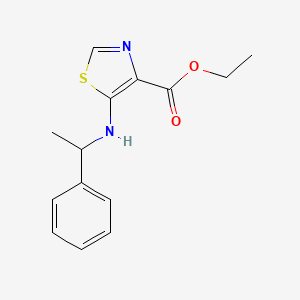
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
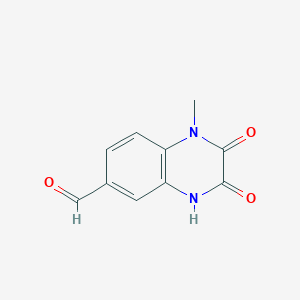
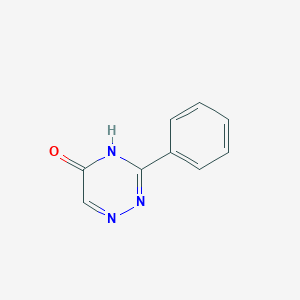
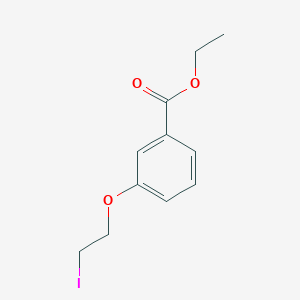
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
